![molecular formula C11H16O B14352410 6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 90523-67-4](/img/structure/B14352410.png)
6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Prop-1-en-2-yl)bicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is derived from norbornane, a saturated hydrocarbon with a bridged bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the use of norbornane as a starting material. One common method includes the reduction of norcamphor, followed by functional group transformations to introduce the prop-1-en-2-yl and carbaldehyde groups . The reaction conditions often involve the use of reducing agents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent compound with a similar bicyclic structure.
Norcamphor: A ketone derivative of norbornane.
Norbornene: An unsaturated derivative with a double bond in the bicyclic structure.
Norbornadiene: Another unsaturated derivative with two double bonds.
Properties
CAS No. |
90523-67-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
6-prop-1-en-2-ylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7(2)10-4-8-3-9(6-12)11(10)5-8/h6,8-11H,1,3-5H2,2H3 |
InChI Key |
NTBCSVAVISHRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2CC(C1C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


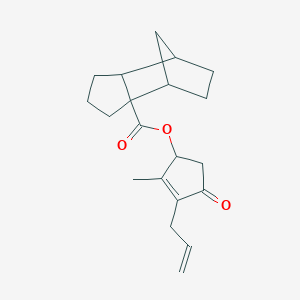
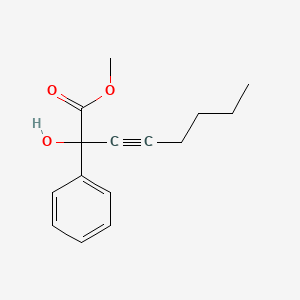

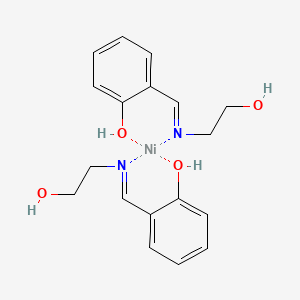



![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
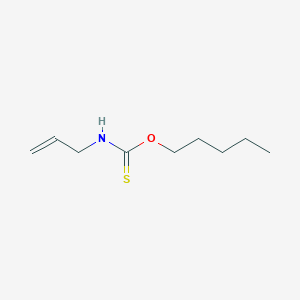

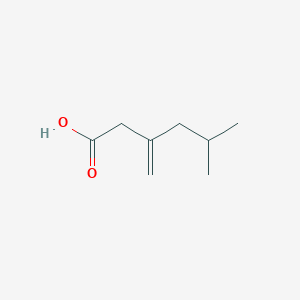

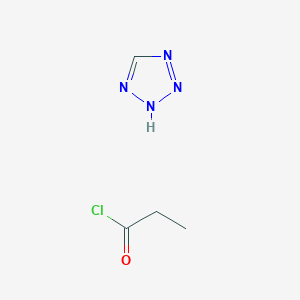
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
